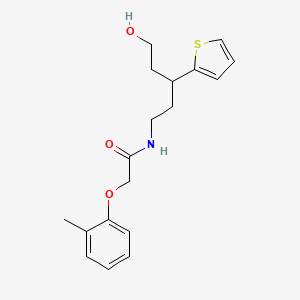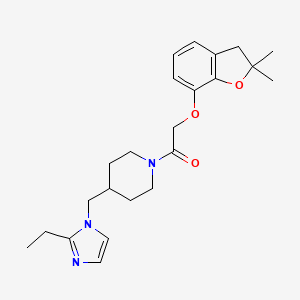![molecular formula C16H23Cl2N3O2 B2820630 2-[4-(2-chloroacetyl)piperazin-1-yl]-N-(2-ethylphenyl)acetamide hydrochloride CAS No. 1049716-75-7](/img/structure/B2820630.png)
2-[4-(2-chloroacetyl)piperazin-1-yl]-N-(2-ethylphenyl)acetamide hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[4-(2-chloroacetyl)piperazin-1-yl]-N-(2-ethylphenyl)acetamide hydrochloride is a synthetic compound with a molecular weight of 360.28 g/mol . It is primarily used in biochemical and proteomics research . The compound is characterized by its piperazine ring, which is substituted with a 2-chloroacetyl group and an N-(2-ethylphenyl)acetamide moiety .
Méthodes De Préparation
The synthesis of 2-[4-(2-chloroacetyl)piperazin-1-yl]-N-(2-ethylphenyl)acetamide hydrochloride involves several steps. The key synthetic route includes the reaction of piperazine with 2-chloroacetyl chloride to form 2-chloroacetylpiperazine . This intermediate is then reacted with N-(2-ethylphenyl)acetamide under specific conditions to yield the final product . Industrial production methods typically involve optimizing reaction conditions such as temperature, solvent, and reaction time to maximize yield and purity .
Analyse Des Réactions Chimiques
2-[4-(2-chloroacetyl)piperazin-1-yl]-N-(2-ethylphenyl)acetamide hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chloroacetyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions . Major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
2-[4-(2-chloroacetyl)piperazin-1-yl]-N-(2-ethylphenyl)acetamide hydrochloride has several scientific research applications:
Mécanisme D'action
The mechanism of action of 2-[4-(2-chloroacetyl)piperazin-1-yl]-N-(2-ethylphenyl)acetamide hydrochloride involves its interaction with specific molecular targets. The piperazine ring and the chloroacetyl group play crucial roles in binding to enzymes or receptors, thereby modulating their activity . The exact molecular pathways involved depend on the specific application and target.
Comparaison Avec Des Composés Similaires
2-[4-(2-chloroacetyl)piperazin-1-yl]-N-(2-ethylphenyl)acetamide hydrochloride can be compared with other similar compounds such as:
- 2-[4-(2-chloroacetyl)piperazin-1-yl]-N-(2-phenyl)acetamide hydrochloride
- 2-[4-(2-chloroacetyl)piperazin-1-yl]-N-(2-methylphenyl)acetamide hydrochloride
These compounds share similar structural features but differ in the substituents on the phenyl ring, which can influence their chemical reactivity and biological activity . The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct properties and applications .
Propriétés
IUPAC Name |
2-[4-(2-chloroacetyl)piperazin-1-yl]-N-(2-ethylphenyl)acetamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22ClN3O2.ClH/c1-2-13-5-3-4-6-14(13)18-15(21)12-19-7-9-20(10-8-19)16(22)11-17;/h3-6H,2,7-12H2,1H3,(H,18,21);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKGGZAKSCCEEGS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)CN2CCN(CC2)C(=O)CCl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23Cl2N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(3-chlorophenyl)-2-((8-ethyl-3-(p-tolyl)-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide](/img/structure/B2820551.png)
![N-(2,5-dimethoxyphenyl)-2-{[7-(3,4-dimethylphenyl)-8-oxo-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl]sulfanyl}butanamide](/img/structure/B2820554.png)
![(1,3-dioxoisoindol-2-yl)methyl 2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]acetate](/img/structure/B2820555.png)
![2-[(3-Ethoxypropanoyl)amino]benzoic acid](/img/structure/B2820559.png)
![2-chloro-6-fluoro-N-{[1-(thiolan-3-yl)piperidin-4-yl]methyl}benzamide](/img/structure/B2820560.png)
![Ethyl trans-3-oxabicyclo[3.1.0]hexane-6-carboxylate](/img/structure/B2820561.png)
![tert-butyl N-{5-bromoimidazo[1,2-a]pyridin-2-yl}carbamate](/img/structure/B2820563.png)


![Cyclobutyl[3-(trifluoromethyl)phenyl]methanamine hydrochloride](/img/structure/B2820568.png)
![2-(4-Chlorophenyl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine dihydrochloride](/img/new.no-structure.jpg)
